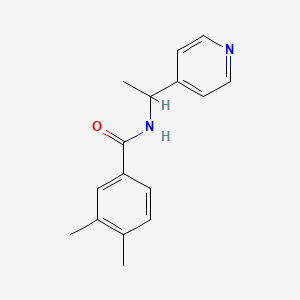
1-(3-Chlorophenyl)-3-(1-ethylpiperidin-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-3-(1-ethylpiperidin-4-yl)urea, also known as CEP-32237, is a synthetic compound that belongs to the class of urea derivatives. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
1-(3-Chlorophenyl)-3-(1-ethylpiperidin-4-yl)urea acts as a selective inhibitor of the phosphodiesterase type 4 (PDE4) enzyme, which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in the brain. By inhibiting PDE4, 1-(3-Chlorophenyl)-3-(1-ethylpiperidin-4-yl)urea increases cAMP levels, which in turn leads to the activation of various signaling pathways that are involved in the regulation of memory and learning processes.
Biochemical and Physiological Effects:
1-(3-Chlorophenyl)-3-(1-ethylpiperidin-4-yl)urea has been shown to enhance synaptic plasticity, which is the ability of neurons to form and strengthen connections with other neurons. It also increases the production of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. Additionally, 1-(3-Chlorophenyl)-3-(1-ethylpiperidin-4-yl)urea has been shown to reduce neuroinflammation, which is a common feature of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3-Chlorophenyl)-3-(1-ethylpiperidin-4-yl)urea is its specificity towards PDE4, which makes it a valuable tool for studying the role of cAMP signaling in various biological processes. However, its relatively low potency and poor pharmacokinetic properties limit its use in in vivo experiments. Furthermore, its potential side effects and toxicity need to be evaluated before it can be considered for clinical use.
Orientations Futures
Future research on 1-(3-Chlorophenyl)-3-(1-ethylpiperidin-4-yl)urea should focus on improving its pharmacokinetic properties and potency, as well as evaluating its safety and efficacy in animal models of neurological disorders. Additionally, its potential applications in other fields such as oncology and immunology should be explored. Overall, 1-(3-Chlorophenyl)-3-(1-ethylpiperidin-4-yl)urea holds great promise as a valuable tool for studying the role of PDE4 and cAMP signaling in various biological processes, as well as a potential therapeutic agent for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 1-(3-Chlorophenyl)-3-(1-ethylpiperidin-4-yl)urea involves the reaction of 3-chloroaniline with 1-ethylpiperidin-4-ylamine in the presence of a coupling agent such as 1,3-diisopropylcarbodiimide (DIC) and a catalyst like N,N-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with isocyanate to yield 1-(3-Chlorophenyl)-3-(1-ethylpiperidin-4-yl)urea.
Applications De Recherche Scientifique
1-(3-Chlorophenyl)-3-(1-ethylpiperidin-4-yl)urea has been studied extensively for its potential applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. It has been shown to enhance cognitive function and memory retention in animal models, making it a promising drug candidate for the treatment of cognitive impairments.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-(1-ethylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-2-18-8-6-12(7-9-18)16-14(19)17-13-5-3-4-11(15)10-13/h3-5,10,12H,2,6-9H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRAVURCXLPMAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(1-ethylpiperidin-4-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461280.png)


![2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461308.png)


![3-[1-[2-(2-thiophen-3-yl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7461325.png)

![2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione](/img/structure/B7461356.png)